![molecular formula C6H2ClF2NO B1407635 3,5-Difluoropyridine-2-carbonyl chloride CAS No. 1048340-35-7](/img/structure/B1407635.png)
3,5-Difluoropyridine-2-carbonyl chloride
Overview
Description
3,5-Difluoropyridine-2-carbonyl chloride is a chemical compound with the CAS Number: 1048340-35-7 . It has a molecular weight of 177.54 and its IUPAC name is 3,5-difluoro-2-pyridinecarbonyl chloride .
Molecular Structure Analysis
The molecular formula of 3,5-Difluoropyridine-2-carbonyl chloride is C6H2ClF2NO . The InChI code for this compound is 1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H .Physical And Chemical Properties Analysis
The predicted boiling point of 3,5-Difluoropyridine-2-carbonyl chloride is 156.8±35.0 °C and its predicted density is 1.511±0.06 g/cm3 . The predicted pKa value is -4.39±0.10 .Scientific Research Applications
Synthesis and X-ray Determination
- Application: The triflate salt precursor, crucial for synthesizing 2,3,5,6-tetrafluorophenyl 6-[18F]-fluoronicotinate ([18F]FPyTFP), is used in radiolabeling peptides for positron emission tomography (PET) in nuclear medicine. The PyTFP-precursor's synthesis involves the displacement of a Cl atom, critical for successful radioisotopic incorporation and radiochemical yields. The structural determination by X-ray crystallography confirms the anion exchange of chloride with triflate (Davis & Fettinger, 2018).
Novel Compounds and Functionalization
- Application: The concept of "regioexhaustive substitution" has been applied to fluorinated pyridines, including 2,3-difluoropyridine, allowing selective metalation and subsequent carboxylation. This process facilitates the synthesis of several fluorinated pyridinecarboxylic acids (Bobbio & Schlosser, 2005).
Catalytic Activities
- Application: Ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes have been synthesized. These complexes have shown catalytic activities in hydrogen transfer reactions of ketones, demonstrating their potential in catalysis (Cheng et al., 2009).
Electrocatalytic Applications
- Application: An iron(III) chloride compound of 6,6'-di(3,5-di-tert-butyl-2-hydroxybenzene)-2,2'-bipyridine mediates the 2e- reductive disproportionation of CO2 to CO and carbonate under electrochemically reducing conditions. This highlights its potential use in CO2 reduction and electrocatalysis (Nichols et al., 2018).
Synthesis of New Heterocyclic Compounds
- Application: New reactive heterocyclic building blocks, such as 2H-Azirine-2-carbonyl azides, were synthesized by reacting sodium azide with 2H-azirine-2-carbonyl chlorides. These compounds are useful in forming various novel structures, including benzo- and hetero-fused pyridinones, demonstrating their utility in the synthesis of new heterocyclic compounds (Funt et al., 2020).
Electrophile Coupling
- Application: The cross-electrophile coupling of aryl chlorides with alkyl chlorides, including compounds related to 3,5-difluoropyridine-2-carbonyl chloride, represents a significant advancement. This process enables the production of a diverse range of compounds, highlighting its importance in synthetic chemistry (Kim et al., 2020).
Safety and Hazards
properties
IUPAC Name |
3,5-difluoropyridine-2-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO/c7-6(11)5-4(9)1-3(8)2-10-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCZGABKNKALMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoropyridine-2-carbonyl chloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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